molecular formula C5H3BrClNOS B2958712 5-Bromo-4-chlorothiophene-2-carboxamide CAS No. 2344686-05-9

5-Bromo-4-chlorothiophene-2-carboxamide

Cat. No.: B2958712
CAS No.: 2344686-05-9
M. Wt: 240.5
InChI Key: SOVQUIBPLISDST-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. The presence of bromine and chlorine atoms in the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 4-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst, followed by the conversion of the resulting 5-bromo-4-chlorothiophene-2-carboxylic acid to the carboxamide using ammonia or an amine .

Industrial Production Methods

Industrial production of 5-Bromo-4-chlorothiophene-2-carboxamide may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chlorothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-4-chlorothiophene-2-carboxamide has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chlorothiophene-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical modifications and applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-4-chlorothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVQUIBPLISDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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